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molecular formula C16H13N3O2S B3862809 1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole

1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole

Cat. No. B3862809
M. Wt: 311.4 g/mol
InChI Key: CBINBXQSHWRCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04973599

Procedure details

A mixture of 0.85 g (15.8 mmoles) of sodium methoxide and 15 ml of ethanol was refluxed for 5 minutes and then cooled to room temperature. To this solution was added 1.5 g (7.9 mmoles) of 2-mercapto-1-phenylmethylimidazole. After stirring for 10 minutes, 1.1 g (7.9 mmoles) of 1-fluoro-4-nitrobenzene was added and the mixture refluxed for 4 hours. An additional 0.85 g of sodium methoxide was added and the mixture refluxed for 9 hours. The mixture was filtered and the filtrate cooled and the resulting precipitate collected by filtration. The solid was recrystallized from dichloromethane/methanol to give the product as beige prisms, mp 122°-123° C.
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[SH:4][C:5]1[N:6]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=[CH:8][N:9]=1.F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>C(O)C>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([S:4][C:5]2[N:6]([CH2:10][C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:7]=[CH:8][N:9]=2)=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
SC=1N(C=CN1)CC1=CC=CC=C1
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC=1N(C=CN1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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